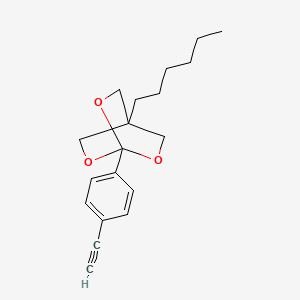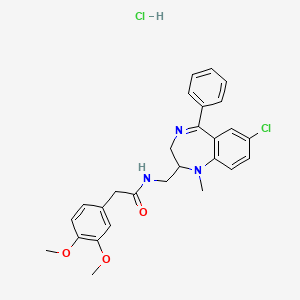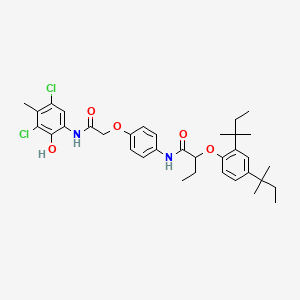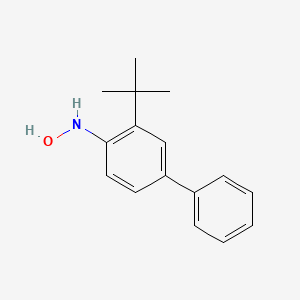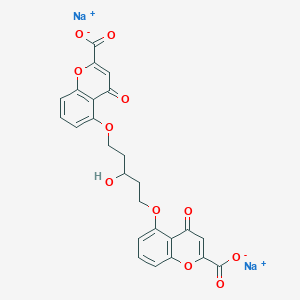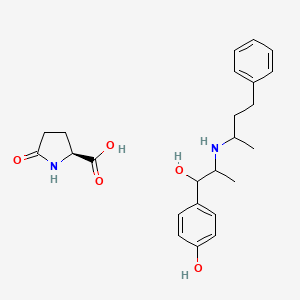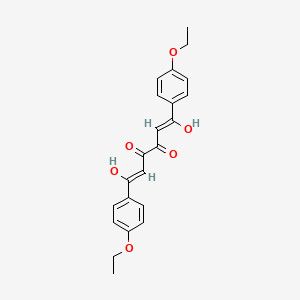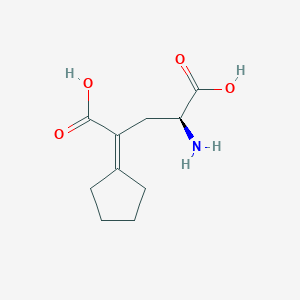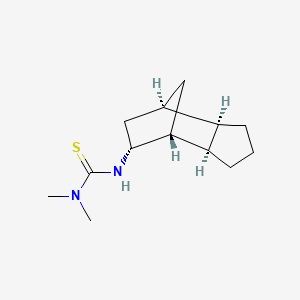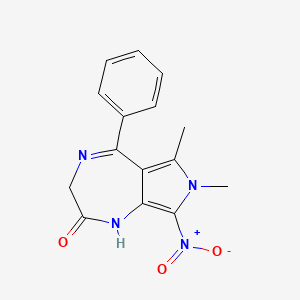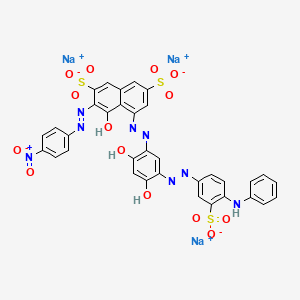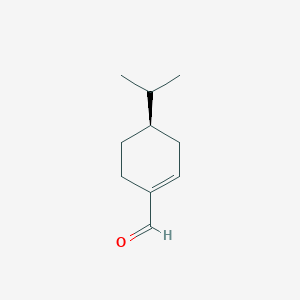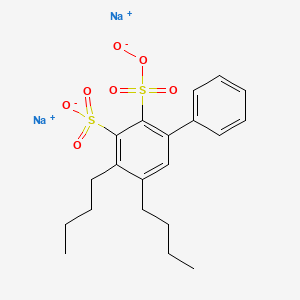
(1,1'-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1’-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt is a heterocyclic organic compound with the molecular formula C20H26O7S2.2Na. It is commonly used in research and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes, followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization is common to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
(1,1’-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonic acid derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1,1’-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable in the development of new compounds and materials .
Biology
In biological research, this compound is used in studies involving enzyme interactions and protein binding. Its ability to interact with biological molecules makes it a useful tool in understanding biochemical pathways .
Medicine
In medicine, (1,1’-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt is investigated for its potential therapeutic applications. It is studied for its effects on cellular processes and its potential use in drug development .
Industry
In industrial applications, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of (1,1’-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Benzidinedisulfonic acid: Used in the production of azo dyes.
Thorin indicator: Used as an indicator in various chemical analyses.
Uniqueness
(1,1’-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt is unique due to its specific combination of functional groups, which confer distinct chemical properties. Its ability to undergo various reactions and its applications in multiple fields make it a versatile and valuable compound .
Propiedades
Número CAS |
63021-88-5 |
|---|---|
Fórmula molecular |
C20H24Na2O7S2 |
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
disodium;2,3-dibutyl-6-oxidooxysulfonyl-5-phenylbenzenesulfonate |
InChI |
InChI=1S/C20H26O7S2.2Na/c1-3-5-10-16-14-18(15-11-8-7-9-12-15)20(29(25,26)27-21)19(28(22,23)24)17(16)13-6-4-2;;/h7-9,11-12,14,21H,3-6,10,13H2,1-2H3,(H,22,23,24);;/q;2*+1/p-2 |
Clave InChI |
OYBWMFFTLWJGMM-UHFFFAOYSA-L |
SMILES canónico |
CCCCC1=CC(=C(C(=C1CCCC)S(=O)(=O)[O-])S(=O)(=O)O[O-])C2=CC=CC=C2.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



